molecular formula C17H25NO B12625539 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol CAS No. 917883-01-3

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol

Cat. No.: B12625539
CAS No.: 917883-01-3
M. Wt: 259.4 g/mol
InChI Key: OVTVQJNBPLWVCJ-UHFFFAOYSA-N
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Description

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol: is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, featuring an isoindoline moiety fused with an octenol chain, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol typically involves the following steps:

    Formation of Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine hydrate in the presence of a catalyst such as palladium on carbon.

    Alkylation: The isoindoline moiety is then alkylated with an appropriate alkyl halide to introduce the octenol chain. This step usually requires a strong base like sodium hydride or potassium tert-butoxide.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the desired position on the octenol chain. This can be achieved through hydroboration-oxidation using borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isoindoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline
  • 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
  • O-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)

Uniqueness

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol is unique due to its specific structural features, such as the presence of both an isoindoline moiety and an octenol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

917883-01-3

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

8-(1,3-dihydroisoindol-2-yl)-4-methyloct-3-en-2-ol

InChI

InChI=1S/C17H25NO/c1-14(11-15(2)19)7-5-6-10-18-12-16-8-3-4-9-17(16)13-18/h3-4,8-9,11,15,19H,5-7,10,12-13H2,1-2H3

InChI Key

OVTVQJNBPLWVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)CCCCN1CC2=CC=CC=C2C1)O

Origin of Product

United States

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